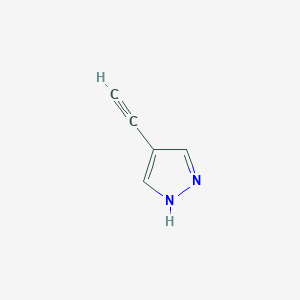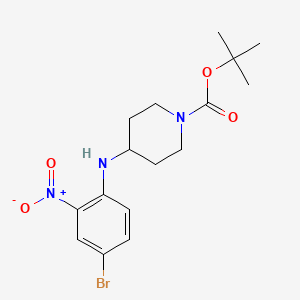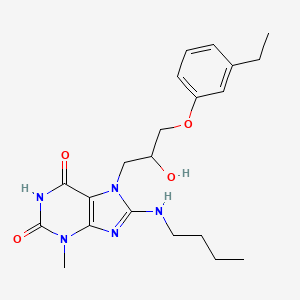
1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and their related compounds due to its biological and medicinal properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves several steps, including nucleophilic substitution reactions . The exact method can vary depending on the specific benzimidazole derivative being synthesized .Molecular Structure Analysis
Benzimidazole derivatives often have a planar molecular structure. The exact structure can vary depending on the specific derivative and its functional groups .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including reactions with different reagents and under different conditions . The exact reactions can vary depending on the specific benzimidazole derivative.Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary depending on their specific structure. These properties can include solubility, melting point, boiling point, and others .科学的研究の応用
Synthesis Techniques and Chemical Characterization
Advantageous Synthesis of Benzimidazoles : A study described an efficient one-pot procedure for synthesizing 2-substituted benzimidazoles, including derivatives related to 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid. This method utilized polyphosphoric acid as a catalyst and solvent, highlighting a versatile approach for creating benzimidazole derivatives with potential scientific applications (Alcalde, Dinarés, Pérez-García, & Roca, 1992).
Innovative Microwave-Assisted Synthesis : Another research outlined a microwave-assisted, high-throughput synthesis approach for benzimidazoles from diamines and carboxylic acids. This method provides a practical and efficient pathway for synthesizing a broad range of benzimidazole compounds, potentially including 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid derivatives, demonstrating significant advantages in terms of reaction speed and efficiency (Lin, Isome, Stewart, Liu, Yohannes, & Yu, 2006).
Biological and Pharmacological Activities
- Antioxidant and Antimicrobial Properties : Research into benzimidazole derivatives, including structures similar to 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid, has shown these compounds to possess antioxidant and antimicrobial activities. One study highlighted the synthesis and evaluation of novel benzimidazole derivatives for their in-vitro antioxidant and antimicrobial activities, indicating their potential utility in pharmaceutical applications (Sameut, Zanndouche, Boumaza, Dikes, & Ziani, 2020).
Molecular Docking and Complex Formation
- Complex Formation and Antimicrobial Activity : A study on bis(benzimidazole) and trithiocyanurate complexes, which relate to the structural framework of 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid, revealed their potential in forming complexes with antimicrobial properties. The research found that certain complexes showed significant inhibition against a broad spectrum of bacterial and yeast strains, highlighting the compound's potential in antimicrobial applications (Kopel, Wawrzak, Langer, Číhalová, Chudobová, Veselý, Adam, & Kizek, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-phenylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(21)17(10-12(17)11-6-2-1-3-7-11)15-18-13-8-4-5-9-14(13)19-15/h1-9,12H,10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEPLRVNXFMJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=NC3=CC=CC=C3N2)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid | |
CAS RN |
929974-73-2 |
Source


|
| Record name | 1-(1H-1,3-benzodiazol-2-yl)-2-phenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953839.png)
![5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2953841.png)
![3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2953842.png)
![(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2953843.png)
![N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2953844.png)

![N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2953846.png)


![6-Cyclopropyl-2-[[1-(2-methyl-5-phenylpyrazole-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2953850.png)

![3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2953856.png)